Cas no 1806050-37-2 (Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate)

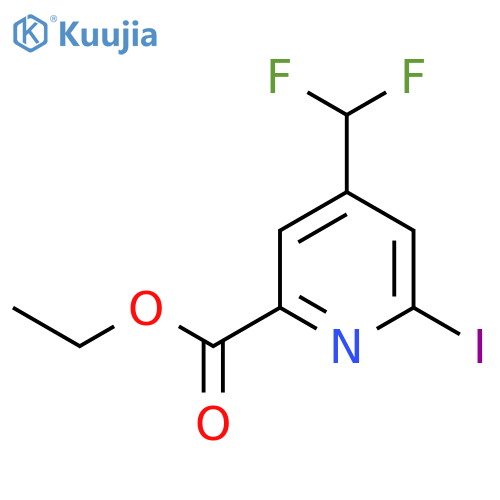

1806050-37-2 structure

商品名:Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate

CAS番号:1806050-37-2

MF:C9H8F2INO2

メガワット:327.066601753235

CID:4847501

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate

-

- インチ: 1S/C9H8F2INO2/c1-2-15-9(14)6-3-5(8(10)11)4-7(12)13-6/h3-4,8H,2H2,1H3

- InChIKey: ZTKWBHJQYBBSHK-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=CC(C(=O)OCC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 228

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076848-1g |

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |

1806050-37-2 | 97% | 1g |

$1,475.10 | 2022-04-01 | |

| Alichem | A029076848-250mg |

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |

1806050-37-2 | 97% | 250mg |

$499.20 | 2022-04-01 | |

| Alichem | A029076848-500mg |

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |

1806050-37-2 | 97% | 500mg |

$863.90 | 2022-04-01 |

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1806050-37-2 (Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量